molecular formula C10H10N2O3 B101234 Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 16105-24-1

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B101234
CAS No.: 16105-24-1
M. Wt: 206.2 g/mol
InChI Key: RFZCKRFBTMJGTK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been utilized in various synthesis and characterization studies. For instance, Ghelani et al. (2017) explored the preparation of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, which is a key intermediate in the synthesis of novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani, Khunt, & Naliapara, 2017). Similarly, Lebedˈ et al. (2012) studied the cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Chemical Reactions and Synthesis Routes

Various researches have been conducted on the chemical reactions and synthesis routes involving this compound. Matiychuk et al. (2011) reported a new method for the synthesis of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates using a one-step recyclization method (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011). Cox et al. (2003) explored the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the versatility of this compound in organic synthesis (Cox, Prager, & Svensson, 2003).

Pharmacological and Biological Activities

In terms of pharmacological and biological activities, researchers like Hong et al. (2020) focused on the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, a derivative of this compound, highlighting its potential in various chemical transformations (Hong et al., 2020). Amutha and Nagarajan (2012) synthesized a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles, showcasing the compound's relevance in creating substances with potential antimicrobial activities (Amutha & Nagarajan, 2012).

Material Science and Chemical Engineering

In material science and chemical engineering, Seike et al. (2013) conducted a study on the synthesis, structure, and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate, derived from a similar chemical structure, demonstrating its potential application in material sciences (Seike, Yamagami, Kakitani, Kuwajima, Uoyama, Nagaoka, Nakae, Mori, Okujima, & Uno, 2013).

Future Directions

Indazole, the core structure in “Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate”, has been found to have a wide variety of biological properties . Therefore, it is suggested that the medicinal properties of indazole and its derivatives should be explored in the future for the treatment of various pathological conditions .

Properties

IUPAC Name

ethyl 3-oxo-2H-indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCKRFBTMJGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342740
Record name Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16105-24-1
Record name Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

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